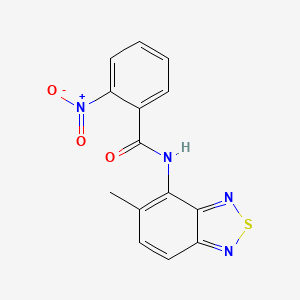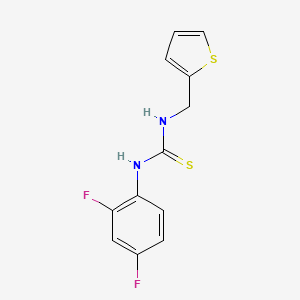![molecular formula C17H20F3N5O2 B5556839 N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)
N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have drawn attention due to their versatile chemical and biological properties. The benzimidazole core, in particular, is noted for its relevance in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by functionalization at specific positions to introduce various groups, such as piperidine and trifluoromethyl groups. For example, synthesis routes might involve condensation reactions, use of protective groups, and subsequent deprotection and functionalization steps to introduce the piperidinedicarboxamide moiety (Zarrinmayeh et al., 1998).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzimidazole ring fused to a piperidine ring through a dicarboxamide linker. The trifluoromethyl group and the methyl group on the benzimidazole ring significantly influence the molecule's electronic properties and potentially its biological activity. Molecular modeling and conformational analysis can provide insights into the preferred orientations of the substituents and the overall molecular shape, which is crucial for understanding the compound's interactions with biological targets (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of this compound can be influenced by its functional groups. For instance, the amide linkage in the piperidine moiety may undergo hydrolysis under certain conditions, while the benzimidazole core may participate in nucleophilic substitution reactions. Such reactions can be utilized to further modify the compound or to conjugate it with other molecules for specific applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the practical use of the compound. The presence of the trifluoromethyl group tends to increase the compound's lipophilicity, potentially affecting its solubility in water and organic solvents. The solid-state structure, which can be studied through techniques like X-ray crystallography, also influences the compound's physical properties and its interactions with solvents and biological molecules (Banitt et al., 1981).
Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
A study presented the synthesis and pharmacological screening of N-Mannich bases of benzimidazole derivatives, characterized by spectral studies. These compounds were evaluated for analgesic and anti-inflammatory activity, highlighting their potential in therapeutic applications (Jesudason et al., 2009).
Antimicrobial and Antioxidant Activities
Another research focused on the catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids to synthesize substituted carboxamide. These compounds exhibited promising antimicrobial and antioxidant activities, suggesting their utility in addressing microbial infections and oxidative stress (Sindhe et al., 2016).
Anti-Inflammatory and Analgesic Agents
Research on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported their synthesis and evaluation as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity and demonstrated potential as novel therapeutic agents (Abu‐Hashem et al., 2020).
Antifungal Screening
Novel 1-methyl-2-aminophenyl-4(N4-alkyl/aryl piperazinyl) benzimidazole derivatives were synthesized and screened for their antifungal potential. These compounds showed moderate activity against Trichophyton rubrum and Candida albicans, indicating their potential use in antifungal therapies (Gadhave et al., 2012).
Molecular Docking Studies
N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for antimicrobial activity against various pathogens. In silico studies were conducted to define the interaction of these compounds with microbial proteins, providing insights into their mechanisms of action (Sethi et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-N-[[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methyl]piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-24-13-5-4-11(17(18,19)20)7-12(13)23-14(24)8-22-15(26)10-3-2-6-25(9-10)16(21)27/h4-5,7,10H,2-3,6,8-9H2,1H3,(H2,21,27)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQSAIMBZCHKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CNC(=O)C3CCCN(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)
![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)
![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)
![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)
